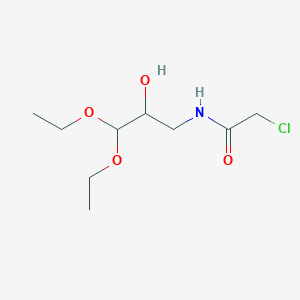

2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide" is not directly discussed in the provided papers. However, similar compounds with chloro and acetamide groups have been synthesized and characterized in various studies. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps, yielding a compound with a chloroacetamide group . Another related compound, 2-Chloro-N-(3-methylphenyl)acetamide, was studied for its crystal structure, revealing specific conformational details and hydrogen bonding patterns .

Synthesis Analysis

The synthesis of related chloroacetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved by reacting N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . These methods could potentially be adapted for the synthesis of "2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was analyzed, showing an intramolecular hydrogen bond and a non-centrosymmetric interdigitated polymeric network .

Chemical Reactions Analysis

Chloroacetamide compounds can undergo various chemical reactions, including hydrolysis and reactions with alcohols. For example, silaheterocyclic benzoxazasiloles derived from the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes were found to be hydrolyzed to form silanols and react with methanol and isopropanol to transform into silanes . These reactions highlight the reactivity of the chloroacetamide group and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by their molecular structure and the nature of substituents. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were also studied, revealing the importance of non-covalent interactions in the crystal packing .

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides, including compounds similar to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, in human and rat liver microsomes. They found significant differences in the metabolism rates between human and rat liver microsomes, indicating species-specific metabolic pathways for these compounds (Coleman et al., 2000).

Soil Reception and Activity

Banks and Robinson (1986) studied the reception and activity of chloroacetamide herbicides, closely related to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, in soil with different levels of wheat straw and irrigation. Their findings suggest that these herbicides' reception and activity in the soil are influenced by environmental factors like straw cover and irrigation (Banks & Robinson, 1986).

In Vitro Metabolism

Coleman, Liu, Linderman, Hodgson, and Rose (1999) conducted a study on the in vitro metabolism of alachlor, a compound similar to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, by human liver microsomes. They highlighted the role of human cytochrome P450 isoforms in this process, contributing to understanding the metabolic fate of chloroacetamide herbicides in the human body (Coleman et al., 1999).

Fatty Acid Synthesis Inhibition in Algae

Weisshaar and Böger (1989) investigated the effect of chloroacetamides, including compounds structurally related to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, on fatty acid synthesis in the green alga Scenedesmus Acutus. Their findings contribute to understanding the mode of action of these herbicides at the biochemical level (Weisshaar & Böger, 1989).

Adsorption and Bioactivity in Soil

Weber and Peter (1982) studied the adsorption and bioactivity of chloroacetamide herbicides in soil. Their research provides insights into the environmental behavior and efficacy of these compounds, which is relevant for understanding the properties of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide in agricultural applications (Weber & Peter, 1982).

properties

IUPAC Name |

2-chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO4/c1-3-14-9(15-4-2)7(12)6-11-8(13)5-10/h7,9,12H,3-6H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQSCKBCOCLIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CNC(=O)CCl)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)